molecular formula C19H20N6O2 B10998943 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Katalognummer: B10998943
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: MOULTICPVSLYQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via an ethylcarboxamide bridge.

Eigenschaften

Molekularformel

C19H20N6O2

Molekulargewicht

364.4 g/mol

IUPAC-Name

3-methyl-6-propan-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-11(2)14-10-13(17-12(3)24-27-19(17)21-14)18(26)20-8-7-16-23-22-15-6-4-5-9-25(15)16/h4-6,9-11H,7-8H2,1-3H3,(H,20,26)

InChI-Schlüssel

MOULTICPVSLYQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=NN=C4N3C=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Precursor Preparation

A key intermediate is 5-amino-4-methylpyridin-2-ol, which undergoes cyclization with a propionyl chloride derivative to form the oxazole ring. The propan-2-yl group at position 6 is introduced via Friedel-Crafts alkylation using isopropyl bromide in the presence of AlCl₃. Alternative methods employ Suzuki-Miyaura cross-coupling if the propan-2-yl group is part of an aryl boronate ester, though this is less common for alkyl substituents.

Cyclization and Functionalization

Cyclization of the acylated precursor is achieved under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 6–8 hours, yielding the oxazolo[5,4-b]pyridine core. The carboxylic acid at position 4 is generated by hydrolysis of a nitrile intermediate using KOH in ethanol/water (1:1) at reflux.

Table 1: Reaction Conditions for Oxazolo[5,4-b]Pyridine Synthesis

StepReagents/ConditionsYield (%)
AlkylationIsopropyl bromide, AlCl₃, DCM, 0°C → rt, 12h65–70
CyclizationH₂SO₄, 90°C, 6h55–60
Nitrile HydrolysisKOH, EtOH/H₂O (1:1), reflux, 4h85–90

Synthesis of the Triazolo[4,3-a]Pyridine Segment

The [1,2]triazolo[4,3-a]pyridine moiety is prepared via cyclocondensation of pyridine derivatives with hydrazine or its analogs.

Cyclocondensation Strategy

A widely cited method involves refluxing 2-hydrazinopyridine with formic acid, which promotes cyclization to form the triazolo ring. For 3-bromo-triazolo[4,3-a]pyridine (a common intermediate), N-bromosuccinimide (NBS) in chloroform under reflux for 5 hours achieves bromination at position 3 with 60% yield.

Functionalization at Position 3

The ethyl linker required for coupling is introduced via nucleophilic substitution. For example, 3-bromo-triazolo[4,3-a]pyridine reacts with 2-aminoethanol in the presence of K₂CO₃ in DMF at 80°C, yielding 3-(2-hydroxyethyl)-triazolo[4,3-a]pyridine. Subsequent oxidation of the hydroxyl group to an amine is achieved using Jones reagent (CrO₃/H₂SO₄) to yield 3-(2-aminoethyl)-triazolo[4,3-a]pyridine.

Table 2: Key Steps in Triazolo[4,3-a]Pyridine Synthesis

StepReagents/ConditionsYield (%)
BrominationNBS, CHCl₃, reflux, 5h60
Ethyl Linker Addition2-Aminoethanol, K₂CO₃, DMF, 80°C, 8h45–50
Oxidation to AmineCrO₃/H₂SO₄, acetone, 0°C, 2h70–75

Coupling of the Two Heterocyclic Systems

The final step involves forming the carboxamide bond between the oxazolo[5,4-b]pyridine-4-carboxylic acid and the triazolo[4,3-a]pyridine ethylamine.

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with the amine in anhydrous DCM under N₂ atmosphere. Alternatively, coupling agents like HATU or EDCI/HOBt are employed in DMF at 0°C → rt.

Amide Bond Formation

The activated acid reacts with 3-(2-aminoethyl)-[1,triazolo[4,3-a]pyridine in the presence of Et₃N to neutralize HCl byproducts. The reaction is monitored via TLC (eluent: ethyl acetate/hexane, 1:1) and purified via silica gel chromatography.

Table 3: Coupling Reaction Optimization

Activation MethodCoupling AgentSolventTemp (°C)Yield (%)
SOCl₂ (acyl chloride)NoneDCM2550–55
HATUDIPEADMF0 → 2565–70

Analytical Characterization and Validation

Critical quality control steps include:

  • HPLC Purity : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA), ≥98% purity.

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms methyl (δ 2.45, s), isopropyl (δ 1.30, d), and triazolo aromatic protons (δ 8.90–9.10, m).

  • Mass Spectrometry : ESI-MS m/z 435.2 [M+H]⁺.

Challenges and Optimization Opportunities

  • Low Yields in Triazolo Functionalization : The ethyl linker introduction (Step 2.2) suffers from moderate yields due to side reactions. Microwave-assisted synthesis (120°C, 3h) improves efficiency, as demonstrated in analogous Suzuki couplings.

  • Coupling Agent Cost : HATU, while effective, is expensive. EDCI/HOBt offers a cost-effective alternative with comparable yields.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methyl- und Isopropylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).

    Reduktion: Reduktionsreaktionen können an der Carboxamidgruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden.

    Substitution: Die heterozyklischen Ringe können elektrophile und nucleophile Substitutionsreaktionen unterliegen, die durch Reagenzien wie Halogene oder Nucleophile erleichtert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO₄ in saurem oder basischem Medium.

    Reduktion: LiAlH₄ in trockenem Ether.

    Substitution: Halogene (z. B. Br₂) oder Nucleophile (z. B. NH₃) unter kontrollierten Bedingungen.

Hauptprodukte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von primären Aminen oder Alkoholen.

    Substitution: Bildung von halogenierten oder aminierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die heterozyklischen Ringe ermöglichen starke Bindungsinteraktionen, die biologische Signalwege hemmen oder aktivieren können. So kann sie beispielsweise ein Schlüsselenzym in einem Stoffwechselweg hemmen, was zu therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow for strong binding interactions, which can inhibit or activate biological pathways. For example, it may inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Isoxazolopyridine Derivatives with Varied Substituents

Compound A : N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS 2061320-82-7)

  • Structural Differences : Replaces the triazolo-pyridine-ethyl group with a benzimidazole-methylsulfanylpropyl chain.
  • Implications : The benzimidazole moiety may enhance DNA intercalation or protease inhibition, while the methylsulfanyl group could improve lipophilicity.
  • Synthesis : Likely involves coupling reactions similar to the target compound but with benzimidazole intermediates.

Compound B : N-(4-Methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (CAS 1144495-98-6)

  • Structural Differences : Substitutes the oxazolo-pyridine core with a pyridazine-triazole system and introduces a piperidine-carboxamide group.
  • Implications : The pyridazine ring may alter electron distribution, affecting binding affinity. The piperidine moiety could enhance solubility.
  • Molecular Weight : 394.5 g/mol, suggesting comparable size to the target compound.

Triazolo-Pyridine/Pyridazine Derivatives

Compound C : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)

  • Structural Differences : Features a pyridazine-triazole core with an ethanamine-oxy linker instead of the ethylcarboxamide bridge.
  • Molecular Weight : 285.3 g/mol (lower than the target compound).

Compound D : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

  • Structural Differences : Replaces oxazolo-pyridine with an imidazopyridine core.
  • Implications : The imidazole ring could enhance metal-binding properties, relevant to enzyme inhibition.

Heterocyclic Carboxamides with Diverse Cores

Compound E: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives

  • Structural Differences: Utilizes a benzooxazinone-pyrimidine scaffold.

Compound F : Pyrrolo-thiazolo-pyrimidine derivatives (e.g., compound 13 in )

  • Structural Differences : Employs a pyrrolo-thiazolo-pyrimidine core with chlorophenyl/methoxyphenyl substituents.
  • Implications : Bulky substituents may hinder membrane permeability but improve target specificity.

Data Table: Key Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound [1,2]Oxazolo[5,4-b]pyridine Triazolo-pyridine-ethylcarboxamide N/A Potential kinase inhibition
Compound A [1,2]Oxazolo[5,4-b]pyridine Benzimidazole-methylsulfanylpropyl N/A Enhanced lipophilicity
Compound B Triazolo[4,3-b]pyridazine Piperidine-carboxamide, 4-methoxyphenyl 394.5 Improved solubility
Compound C Triazolo[4,3-b]pyridazine Ethanamine-oxy, 4-methoxyphenyl 285.3 High hydrophilicity

Biologische Aktivität

The compound 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex chemical structure that has garnered attention in pharmaceutical research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Oxazole Ring : Often involved in interactions with biological targets.
  • Pyridine Derivative : Contributes to the lipophilicity and binding affinity.

Molecular Formula

The molecular formula of the compound is C19H23N5OC_{19}H_{23}N_5O.

The biological activity of this compound is primarily associated with its interactions at the molecular level, particularly as an inhibitor of specific kinases and receptors. The presence of the triazole and pyridine moieties suggests potential activity against various targets including:

  • Kinase Inhibition : Particularly p38 MAPK, which is involved in inflammatory responses.
  • RORγt Antagonism : Implicated in autoimmune diseases such as psoriasis.

In Vitro Studies

Research has demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant inhibitory effects on RORγt activity. For instance, a related compound showed an IC50 value of 41 nM against RORγt, indicating strong inhibitory capacity .

In Vivo Studies

In vivo evaluations using mouse models have shown that compounds similar to the target structure effectively reduce IL-17A production in a dose-dependent manner. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • RORγt Inhibition :
    • A study highlighted the effectiveness of triazolo derivatives in inhibiting RORγt with promising pharmacokinetic profiles. The compound exhibited a half-life suitable for therapeutic use.
    CompoundIC50 (nM)Half-Life (h)Bioavailability (%)
    3a411.247
    5a513.6120
  • Anti-inflammatory Effects :
    • Another investigation into similar compounds indicated their ability to modulate cytokine production, particularly IL-17A, which plays a crucial role in autoimmune conditions.

Safety and Toxicity

Preliminary toxicity assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safety parameters fully.

Q & A

Q. What are the key steps in synthesizing 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

The synthesis typically involves:

  • Core formation : Constructing the oxazolo[5,4-b]pyridine core via cyclization reactions using precursors like substituted pyridines or isoxazoles .
  • Functionalization : Introducing the triazolo[4,3-a]pyridine moiety via Suzuki-Miyaura coupling or nucleophilic substitution, often requiring palladium catalysts and anhydrous conditions .
  • Amidation : Final carboxamide formation using coupling agents like EDCl/HOBt in solvents such as DMF . Characterization relies on NMR (1H/13C), HPLC for purity, and HRMS to confirm molecular weight .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Use kinase inhibition panels or receptor-binding studies (e.g., fluorescence polarization assays) to identify targets .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations .
  • ADME prediction : Employ computational tools (e.g., SwissADME) to assess logP, solubility, and metabolic stability .

Advanced Research Questions

Q. How can synthetic yield be optimized for the triazolo-pyridine-ethyl linker in this compound?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates and reduce side products .
  • Catalyst tuning : Optimize palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling efficiency .
  • Temperature control : Maintain 80–100°C for triazolo ring formation to prevent decomposition .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate intermediates .

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups and connectivity .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural proof .
  • Isotopic labeling : Use deuterated analogs to clarify ambiguous proton signals in crowded spectral regions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Systematic substituent variation : Modify the propan-2-yl group or triazolo-ethyl chain to assess impacts on target binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize analogs .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like MOE .

Q. How can researchers address discrepancies in biological activity between in vitro and cellular assays?

  • Membrane permeability testing : Use Caco-2 monolayers or PAMPA assays to evaluate cellular uptake barriers .
  • Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify inactivation pathways .
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Methodological Challenges and Solutions

Q. What are best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize parameters like stoichiometry and mixing rates .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Q. How can researchers validate the selectivity of this compound against off-target proteins?

  • Kinome-wide profiling : Use kinase inhibitor databases (e.g., KinomeScan) to assess selectivity across >400 kinases .
  • CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners or off-target effects .
  • Cryo-EM/SPR : Resolve binding modes with high-resolution structural biology or surface plasmon resonance for kinetic analysis .

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